molecular formula C7H12ClN3O2 B2543212 5-(3-Aminocyclobutyl)imidazolidine-2,4-dione;hydrochloride CAS No. 2402824-94-4

5-(3-Aminocyclobutyl)imidazolidine-2,4-dione;hydrochloride

Cat. No.: B2543212
CAS No.: 2402824-94-4
M. Wt: 205.64
InChI Key: CKOFIFQWISHWOO-BETVKDHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Aminocyclobutyl)imidazolidine-2,4-dione;hydrochloride: is a chemical compound with the molecular formula C7H11N3O2·HCl It is a derivative of imidazolidine-2,4-dione, which is known for its biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminocyclobutyl)imidazolidine-2,4-dione;hydrochloride typically involves the reaction of cyclobutylamine with imidazolidine-2,4-dione under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvent, low to moderate temperatures.

    Substitution: Halogens, alkylating agents; conditions: organic solvent, room temperature to reflux.

Major Products Formed:

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced derivatives with lower oxidation states.

    Substitution: Substituted imidazolidine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-(3-Aminocyclobutyl)imidazolidine-2,4-dione;hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds. It serves as a precursor for the preparation of various biologically active molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in enzyme-related studies.

Medicine: The compound is explored for its pharmacological properties, including anticonvulsant and antibacterial activities. It is being investigated as a potential therapeutic agent for the treatment of neurological disorders and bacterial infections.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also utilized in the formulation of certain chemical products.

Mechanism of Action

The mechanism of action of 5-(3-Aminocyclobutyl)imidazolidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to the desired biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity and interference with cellular processes.

Comparison with Similar Compounds

    Imidazolidine-2,4-dione: A parent compound with similar structural features but lacking the cyclobutyl and amino groups.

    Thiazolidine-2,4-dione: A related compound with a sulfur atom in place of one of the nitrogen atoms in the imidazolidine ring.

    Hydantoin: Another structurally related compound with a five-membered ring containing nitrogen and oxygen atoms.

Uniqueness: 5-(3-Aminocyclobutyl)imidazolidine-2,4-dione;hydrochloride is unique due to the presence of the cyclobutyl and amino groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(3-aminocyclobutyl)imidazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c8-4-1-3(2-4)5-6(11)10-7(12)9-5;/h3-5H,1-2,8H2,(H2,9,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOFIFQWISHWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2C(=O)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.